N-(2,3-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide
Description
N-(2,3-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring and two dimethylphenyl groups
Properties
Molecular Formula |
C23H25NO2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C23H25NO2/c1-15-8-9-19(14-17(15)3)22-12-10-20(26-22)11-13-23(25)24-21-7-5-6-16(2)18(21)4/h5-10,12,14H,11,13H2,1-4H3,(H,24,25) |
InChI Key |
XLARGTZRNTZPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylphenyl groups: The dimethylphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the amide bond: The final step involves the coupling of the furan derivative with the appropriate amine to form the amide bond. This can be achieved using coupling reagents such as carbodiimides or through direct amidation under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the dimethylphenyl groups.
Reduction: Reduction reactions can target the amide bond or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features may make it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-[5-(2,4-dimethylphenyl)furan-2-yl]propanamide
- N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide
- N-(3,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide
Uniqueness
N-(2,3-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl rings and the presence of the furan ring. These structural features can influence its reactivity, binding interactions, and overall properties, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
